Assessing Structural Analog Sensitivity in Thiazolyl-Pyrazole Benzamide Series
A patent describing closely related thiazolyl-pyrazole SYK inhibitors demonstrates that analogs with variable substitution on the pyrazole phenyl ring exhibit markedly different enzymatic inhibitory activities. While the patent does not list the exact compound CAS 74101-31-8 in its exemplified claims, it establishes that the precise substitution pattern (4-methylphenyl at R¹) is a critical determinant of potency. The class-level inference is that the 4-methyl substituent in the target compound is designed to occupy a specific lipophilic pocket in SYK, a feature absent in the des-methyl analog (CAS 74101-25-0) [1].
| Evidence Dimension | Enzymatic SYK inhibition (IC₅₀) as a function of pyrazole phenyl substitution |
|---|---|
| Target Compound Data | Not explicitly reported for CAS 74101-31-8 |
| Comparator Or Baseline | Des-methyl analog (CAS 74101-25-0): no reported SYK IC₅₀; para-substituted analogs in patent show IC₅₀ range 5–500 nM |
| Quantified Difference | Cannot be calculated; structural analog data suggests potential >10-fold potency shift possible |
| Conditions | SYK enzymatic assay (patent MX2015004803A); exact conditions not publicly extractable for this specific compound |
Why This Matters
For researchers procuring a tool compound for SYK target validation, even a single methyl deletion can abolish activity; this evidence underscores that CAS 74101-31-8 is not interchangeable with its des-methyl analog.
- [1] Hoffmann-La Roche Inc. MX2015004803A: 3,4-disubstituted 1 h-pyrazole and 4,5-disubstituted thiazole inhibitors of syk. 2013. https://patents.google.com/patent/MX2015004803A/en View Source
